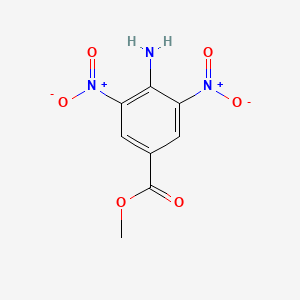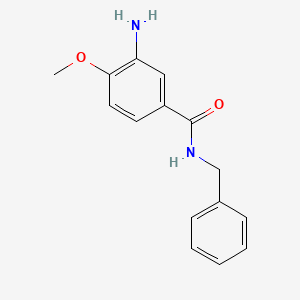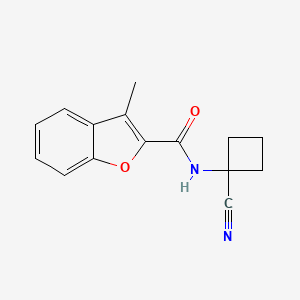![molecular formula C20H23N5O2 B2517409 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097922-73-9](/img/structure/B2517409.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a class of compounds with a benzimidazole core structure. Benzimidazole derivatives are known for their biological properties and are significant in medicinal chemistry .
Synthesis Analysis
The synthesis of related benzimidazole compounds involves multi-step reactions. For instance, Schiff's bases are formed and then reacted with ethyl cyanoacetate to yield pyrazole-carbonitriles, which are further modified to obtain the desired compounds . Another synthesis route involves heating a mixture of precursors like 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate, leading to a series of tautomerizations and rearrangements to form the target compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. These compounds typically have a planar tricyclic core and exhibit π-stacking interactions and various hydrogen bonding patterns with lattice water or other molecules in the crystal structure .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including the formation of Schiff's bases and subsequent reactions to introduce different functional groups. These reactions are crucial for modifying the core structure to enhance biological activity or to introduce specific properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The planarity of the core and the presence of substituents influence properties like solubility, melting point, and biological activity. The π-stacking and hydrogen bonding contribute to the stability and crystallinity of these compounds . The antimicrobial and antioxidant activities of these compounds are evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Approaches : Research has explored the synthesis of various imidazole and pyrimidine derivatives, highlighting methodologies like microwave-assisted synthesis, palladium-catalyzed carbonylative synthesis, and reactions under solvent-free conditions. These methods aim at developing efficient, versatile, and environmentally friendly synthetic routes for compounds with potential biological activities (Merugu et al., 2010; Mancuso et al., 2017).
Structural Characterization : Detailed structural analysis through crystallography and spectroscopic methods such as NMR and FT-IR has been conducted to elucidate the molecular frameworks and confirm the synthesis of targeted compounds. Such studies are crucial for understanding the relationship between structure and function, aiding in the design of derivatives with desired properties (Bakri et al., 2018).
Biological Applications and Activities
Antimicrobial and Antitumor Potential : Various derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Compounds incorporating imidazole and pyrimidine moieties have shown promising results against a range of pathogens and cancer cell lines, suggesting their potential as therapeutic agents (Abdel‐Aziz et al., 2011; Hamama et al., 2013).
Chemical Probes and Sensing : The development of dual-sensitive probes for detecting amines in environmental samples using techniques like HPLC with fluorescence detection and mass spectrometry has been reported. These findings illustrate the versatility of imidazole derivatives in analytical chemistry, particularly for environmental monitoring and safety assessments (You et al., 2010).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-10-15(2)23-20(22-14)27-16-6-5-9-24(11-16)19(26)12-25-13-21-17-7-3-4-8-18(17)25/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKZMIQSINKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)



![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
